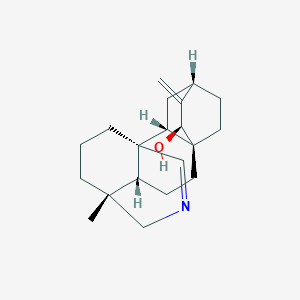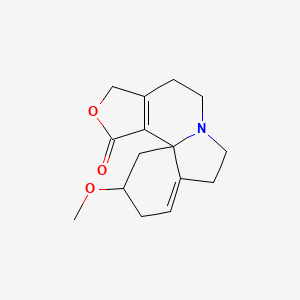
3,5-Dinitroguaiacol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitroguaiacol is a member of phenols and a C-nitro compound.
Applications De Recherche Scientifique
Energetic Material Synthesis and Characterization
3,5-Dinitroguaiacol derivatives, such as 3,5-dinitro-1H-1,2,4-triazole, have been extensively studied for their potential in energetic material applications. Salts of this compound, when combined with various cations, display high thermal stability and low sensitivity to shock and friction, making them candidates for energetic materials. Some salts even exhibit colored emissions upon combustion, offering potential uses in pyrotechnics (Haiges et al., 2015).
Chemical Synthesis and Structural Analysis
The synthesis of neat 3,5-dinitro-1H-1,2,4-triazole, a derivative of this compound, has been achieved through a series of chemical reactions. This compound, in its pure form, is known for its high reactivity and explosive decomposition at elevated temperatures. X-ray structure determination has provided insights into its polymorphic forms, contributing to the understanding of its physical and chemical properties (Haiges et al., 2015).
Impact on Cell Growth and Culture
In biopharmaceutical production, leachables from single-use cell culture vessels, like polycarbonate flasks, can interfere with cell growth and protein stability. Research identified 3,5-dinitro-bisphenol A, a compound related to this compound, as a cell growth inhibitor leached from these flasks. This compound was found to arrest cell growth in the G1/Go phase, indicating its potential impact on cell culture processes (Peng et al., 2018).
Enantioselective Recognition and Analysis
The derivatives of this compound have been used as chiral solvating agents for the enantioselective recognition of protected amines in NMR analysis. These agents facilitate the differentiation of enantiomers through specific interactions, aiding in the resolution of complex stereochemical configurations in organic chemistry (Iwaniuk & Wolf, 2010).
Glycoside Hydrolase Enzyme Kinetics
The 3,5-dinitrosalicylic acid assay, utilizing derivatives of this compound, provides a method for the quantification of reducing sugars, aiding in the analysis of glycoside hydrolase reactions. This method is essential for understanding enzyme kinetics and has applications in biochemistry and molecular biology (McKee, 2017).
Propriétés
Numéro CAS |
63975-57-5 |
|---|---|
Formule moléculaire |
C7H6N2O6 |
Poids moléculaire |
214.13 g/mol |
Nom IUPAC |
2-methoxy-3,5-dinitrophenol |
InChI |
InChI=1S/C7H6N2O6/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3 |
Clé InChI |
BWXKGZVAOLOFJU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile](/img/structure/B1253156.png)
![2-[(1S,2S,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde](/img/structure/B1253159.png)

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1253161.png)



![5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253171.png)

![[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone](/img/structure/B1253173.png)


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1253177.png)
